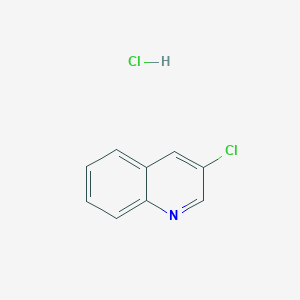

3-Chloroquinoline hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKQOESIAXHSET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195650-21-5 | |

| Record name | Quinoline, 3-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195650-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Guide: 3-Chloroquinoline Hydrochloride - Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 3-Chloroquinoline hydrochloride (CAS No. 1195650-21-5). Due to the limited availability of public experimental data for this specific salt, this document also includes data for the parent compound, 3-Chloroquinoline (CAS No. 612-59-9), and discusses the generally expected properties of hydrochloride salts in comparison to their free base forms.

Core Compound Identification

This compound is the salt form of the heterocyclic aromatic compound 3-Chloroquinoline. The addition of hydrogen chloride increases the polarity and typically enhances the aqueous solubility of the parent molecule, which is a common strategy in drug development to improve bioavailability.

Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively documented in publicly accessible literature. The table below summarizes the available data for the hydrochloride salt and its corresponding free base, 3-Chloroquinoline. Researchers should note that properties such as appearance, melting point, and solubility are expected to differ significantly between the two forms. Generally, hydrochloride salts are crystalline solids with higher melting points and greater solubility in aqueous solutions compared to their free base counterparts.

| Property | This compound | 3-Chloroquinoline (Free Base) | General Notes on Hydrochloride Salts |

| CAS Number | 1195650-21-5[1][2] | 612-59-9[3] | N/A |

| Appearance | Data not available (Expected: Crystalline solid) | Yellow to brown liquid or solid | Typically white to off-white crystalline powders. |

| Molecular Formula | C₉H₇Cl₂N[1] | C₉H₆ClN[3] | Formula incorporates HCl. |

| Molecular Weight | 200.06 g/mol [1] | 163.60 g/mol [3] | Weight is the sum of the free base and HCl. |

| Melting Point | Data not available | Data not available | Expected to be significantly higher than the free base. |

| Boiling Point | Data not available | Data not available | Salts typically decompose at high temperatures rather than boil. |

| Solubility | Data not available | Limited solubility in water; moderate in organic solvents. | Expected to have enhanced solubility in water and polar solvents. |

Experimental Protocols

The following sections describe generalized, standard laboratory protocols for determining key physical properties of a solid chemical compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. For a pure crystalline substance, the melting range is typically sharp (0.5-1.0°C).

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to approximately 15-20°C below the expected melting point.

-

Determination: The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Data Recording: The temperature range is recorded from the point at which the first liquid drop appears to the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

-

System Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system) in a sealed, airtight container.

-

Equilibration: The container is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.

-

Sample Separation: The suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a non-binding, sub-micron filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Quantification: The concentration of the dissolved solute in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a standard curve of known concentrations.

-

Result Expression: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Logical & Pathway Diagrams

The following diagrams illustrate relevant workflows and biological mechanisms associated with the characterization and action of quinoline-based compounds.

Experimental Workflow for Physicochemical Characterization

References

Mechanism of Action of 3-Chloroquinoline Compounds: A Technical Guide for Researchers

Abstract: The 3-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation for a diverse range of therapeutic agents. Compounds derived from this nucleus exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antifungal, antibacterial, and neuroprotective effects. Their mechanisms of action are multifaceted and often depend on the specific structural modifications of the derivative. This technical guide provides an in-depth exploration of the core mechanisms through which 3-chloroquinoline compounds exert their pharmacological effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in drug development and scientific investigation.

Antimalarial Mechanism of Action

The most well-documented mechanism for quinoline-based compounds is their antimalarial activity, particularly against Plasmodium falciparum.

Core Mechanism: Inhibition of Heme Detoxification

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin within its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the toxic heme into a non-toxic, insoluble crystalline structure called hemozoin, a process catalyzed by a putative heme polymerase.[1][2]

3-Chloroquinoline derivatives accumulate in the parasite's acidic food vacuole. Here, they are believed to interfere with heme detoxification by capping the growing hemozoin crystal.[3][4] This action prevents further polymerization, leading to a buildup of toxic free heme within the parasite.[4] The accumulated heme induces oxidative stress and damages parasite membranes, ultimately causing lysis and death.[3]

Quantitative Data: Antimalarial Activity

The efficacy of 3-chloroquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various strains of P. falciparum.

| Compound Type | P. falciparum Strain | IC50 (µM) | Reference |

| Chloroquinoline Derivative A | Dd2 (Resistant) | 0.3 | [5] |

| Chloroquinoline Derivative B | W2 (Resistant) | 0.4 | [5] |

| Chloroquinoline Derivative C | K1 (Resistant) | 0.5 | [5] |

| 7-Chloroquinoline Derivative 3 | 3D7 (Sensitive) | 25.37 | [6] |

| 7-Chloroquinoline Derivative 9 | 3D7 (Sensitive) | < 50 | [6] |

Experimental Protocol: In Vitro Antimalarial Assay ([3H]-Hypoxanthine Incorporation)

This protocol assesses the inhibition of parasite growth by measuring the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis.[7][8]

-

Parasite Culture: Culture asexual blood-stage P. falciparum (e.g., 3D7 or W2 strains) in RPMI 1640 medium supplemented with 10% human serum or 0.5% Albumax I at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[7]

-

Drug Dilution: Prepare serial dilutions of the 3-chloroquinoline test compounds in a 96-well microtiter plate.

-

Inoculation: Add parasite culture (synchronized to the ring stage, at ~0.5% parasitemia and 2.5% hematocrit) to each well. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.

-

Incubation: Incubate the plates for 24 hours.

-

Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 24-48 hours.

-

Harvesting: Harvest the cells onto a filter mat using a cell harvester and wash to remove unincorporated radiolabel.

-

Quantification: Measure the incorporated radioactivity using a liquid scintillation counter.[8]

-

Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the logarithm of the drug concentration.

Anticancer Mechanisms of Action

3-Chloroquinoline derivatives combat cancer through a variety of mechanisms, often targeting multiple cellular processes simultaneously.

Inhibition of Cellular Signaling Pathways

Docking studies and cellular assays suggest that certain 3-chloroquinoline compounds can inhibit key signaling pathways that drive cancer cell proliferation and survival.

A2B Adenosine Receptor (A2BAR) Signaling: The A2B adenosine receptor is highly expressed in various tumors and is associated with tumor progression, metastasis, and angiogenesis.[6][9][10] Its activation can stimulate downstream pathways like MAPK, promoting cell proliferation.[10] Some 3-chloroquinoline derivatives are hypothesized to act as A2BAR antagonists, blocking these pro-tumorigenic signals.[11]

Induction of Cell Cycle Arrest and Apoptosis

A primary strategy for many anticancer agents is to halt the uncontrolled division of cancer cells. Chloroquine, a related compound, has been shown to affect cell cycle pathways.[1] This often involves the activation of DNA damage response pathways.

ATM-p53 Signaling Pathway: Upon cellular stress or DNA damage, the ATM kinase is activated, which in turn phosphorylates and stabilizes the tumor suppressor protein p53.[12][13] Activated p53 then transcriptionally upregulates target genes like CDKN1A (encoding p21), a potent inhibitor of cyclin-dependent kinases (CDKs).[14] This inhibition prevents the transition from the G1 to the S phase of the cell cycle, effectively arresting cell proliferation and allowing time for DNA repair or, if the damage is too severe, triggering apoptosis.[12][15]

Modulation of Gene Expression

Specific 3-chloroquinoline derivatives can exert their anticancer effects by altering the expression of key genes involved in tumorigenesis.

Downregulation of Lumican: The proteoglycan Lumican (LUM) has a context-dependent role in cancer, but in several types, it is associated with promoting cell proliferation, migration, and invasion.[16][17][18] One novel quinoline derivative, compound 91b1, was found to exert its anticancer effect by significantly downregulating the expression of the LUM gene.[19] This reduces the pro-tumorigenic properties of cancer cells, inhibiting their growth and metastatic potential.[19][20]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is evaluated across a panel of human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 7-Chloroquinoline Derivative 3 | MCF-7 | Breast | 46.19 | [6] |

| 7-Chloroquinoline Derivative 9 | MCF-7 | Breast | 19.34 | [6] |

| 7-Chloroquinoline Derivative 3 | HCT-116 | Colon | 23.39 | [6] |

| 7-Chloroquinoline Derivative 9 | HCT-116 | Colon | 21.41 | [6] |

| 7-Chloroquinoline Derivative 9 | Hela | Cervical | 21.41 | [6] |

| Compound 91b1 | AGS | Gastric | < 2.17 (µg/mL) | [19] |

| Compound 91b1 | KYSE150 | Esophageal | < 2.17 (µg/mL) | [19] |

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][21][22][23]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.

-

Treatment: Remove the medium and add fresh medium containing serial dilutions of the 3-chloroquinoline compound. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[21] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[11]

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[24][25]

-

Cell Treatment: Plate cells and treat with the desired concentration of the 3-chloroquinoline compound for 24-48 hours.

-

Harvesting: Harvest both adherent and floating cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol while vortexing gently. Store at -20°C.

-

Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[24]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the amount of DNA in each cell.

-

Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT) to generate a histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. An accumulation of cells in a specific phase indicates cell cycle arrest.

Other Key Biological Activities

Neuroprotective Mechanism in Alzheimer's Disease

In the context of Alzheimer's disease, the processing of Amyloid Precursor Protein (APP) is critical. The amyloidogenic pathway leads to the formation of toxic amyloid-beta (Aβ) peptides. Chloroquine and its derivatives are lysosomotropic agents, meaning they accumulate in and raise the pH of acidic organelles like lysosomes.[5][26] This pH alteration can inhibit the activity of pH-dependent enzymes involved in APP processing, such as β-secretase, and interfere with the lysosomal degradation of APP fragments.[27] This ultimately redirects APP metabolism away from the production of toxic Aβ peptides, representing a potential therapeutic strategy.[5][26][28]

Antifungal and Antibacterial Activity

Certain 3-chloroquinoline derivatives exhibit potent activity against various fungal and bacterial pathogens. The mechanism is often related to the inhibition of essential enzymes or disruption of cell membrane integrity.

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Type | Microorganism | Activity Type | MIC | Reference |

| 6-bromo-3-chloro-8-quinolinol | Myrothecium verrucaria | Antifungal | <1 µg/mL | [5] |

| 6-bromo-3-chloro-8-quinolinol | Trichophyton mentagrophytes | Antifungal | <1 µg/mL | [5] |

| Triazole/quinoline hybrid | Saccharomyces cerevisiae | Antifungal | 0.35-0.63 µM | [12] |

| Chloroquinoline-vinyl-aniline (5a) | Candida albicans | Antifungal | 94.2 µg/mL | [29] |

| Chloroquinoline-vinyl-aniline (5f) | Candida albicans | Antifungal | 98.8 µg/mL | [29] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

This protocol determines the lowest concentration of an antimicrobial agent required to inhibit microbial growth.[19][30][31]

-

Preparation: Prepare a two-fold serial dilution of the 3-chloroquinoline compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[30]

-

Inoculum: Prepare a standardized suspension of the target microorganism (e.g., C. albicans, S. aureus) to a concentration of approximately 5x10⁵ CFU/mL.

-

Inoculation: Add a defined volume of the microbial suspension to each well of the microtiter plate. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.[30]

-

Determination of MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The result can also be read using a plate reader or by adding a viability indicator like resazurin.[32]

Conclusion

The 3-chloroquinoline core represents a remarkably versatile scaffold for the development of therapeutic agents. Its derivatives employ a wide array of mechanisms, from the well-established inhibition of heme polymerization in malaria parasites to the complex and multifaceted approaches in cancer therapy, including the modulation of signaling pathways, induction of cell cycle arrest, and regulation of gene expression. Furthermore, their potential in treating neurodegenerative diseases and microbial infections underscores the broad therapeutic promise of this chemical class. This guide provides a foundational understanding of these mechanisms, offering researchers a framework for the rational design and evaluation of novel 3-chloroquinoline-based drugs.

References

- 1. Heme polymerase activity and the stage specificity of antimalarial action of chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Control of heme polymerase by chloroquine and other quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mmv.org [mmv.org]

- 8. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oaepublish.com [oaepublish.com]

- 10. oncotarget.com [oncotarget.com]

- 11. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 12. p53 and ATM: cell cycle, cell death, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Lumican in Carcinogenesis—Revisited [mdpi.com]

- 17. Frontiers | Multi-omics analysis reveals the prognostic and tumor micro-environmental value of lumican in multiple cancer types [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. researchhub.com [researchhub.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 24. Cell cycle analysis by flow cytometry [bio-protocol.org]

- 25. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Chloroquine inhibits intracellular degradation but not secretion of Alzheimer beta/A4 amyloid precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. microbe-investigations.com [microbe-investigations.com]

- 31. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 32. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-Aminoquinoline via Palladium-Catalyzed Buchwald-Hartwig Amination

Introduction

3-Aminoquinoline is a pivotal structural motif found in a wide array of biologically active compounds and serves as a crucial intermediate in the synthesis of pharmaceuticals and functional materials. This application note provides a detailed protocol for the synthesis of 3-aminoquinoline from 3-chloroquinoline hydrochloride, primarily focusing on the highly efficient and versatile Palladium-catalyzed Buchwald-Hartwig amination reaction. This method offers significant advantages over traditional nucleophilic aromatic substitution, including milder reaction conditions and broader functional group tolerance.[1] The protocol described herein utilizes an ammonia equivalent, providing a direct route to the primary amine.

Key Reaction:

Experimental Protocol

This protocol is adapted from established Buchwald-Hartwig amination procedures for haloquinolines.[2][3][4]

Materials:

-

This compound

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene or dioxane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Inert gas (Argon or Nitrogen) supply with manifold

-

Standard laboratory glassware (septum, needles, syringes, separatory funnel, round-bottom flasks)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Flash column chromatography setup

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound, tris(dibenzylideneacetone)dipalladium(0), the phosphine ligand (e.g., BINAP), and sodium tert-butoxide.

-

Solvent Addition: Add anhydrous toluene or dioxane to the flask via syringe.

-

Reagent Addition: Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation. Then, add the lithium bis(trimethylsilyl)amide (LiHMDS) solution dropwise via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-aminoquinoline.

Data Presentation

The following table summarizes typical quantitative data for the Buchwald-Hartwig amination of a haloquinoline. The specific yield for 3-aminoquinoline may vary depending on the optimization of these parameters.

| Parameter | Value | Reference / Comment |

| Reactants | ||

| This compound | 1.0 equiv | Starting material. |

| Ammonia Surrogate (LiHMDS) | 1.2 - 1.5 equiv | Lithium bis(trimethylsilyl)amide serves as a common ammonia equivalent.[3][4] |

| Catalyst System | ||

| Palladium Source (Pd₂(dba)₃) | 1 - 5 mol% | A common Pd(0) source for Buchwald-Hartwig reactions.[2] |

| Ligand (e.g., BINAP, XPhos) | 1.2 - 6 mol% | The choice of ligand is critical and may require optimization. BINAP and DavePhos have been successfully used for amination of chloroquinolines.[2][5] |

| Base (NaOtBu) | 2.0 - 3.0 equiv | A strong, non-nucleophilic base is required.[2] An additional equivalent is needed to neutralize the hydrochloride salt. |

| Reaction Conditions | ||

| Solvent | Anhydrous Toluene or Dioxane | Common solvents for this type of cross-coupling reaction.[2] |

| Temperature | 80 - 110 °C | The reaction is typically heated to drive it to completion. |

| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or GC-MS. |

| Yield | 60 - 90% (Typical for similar aminations) | The actual yield will depend on the specific conditions and scale of the reaction. Yields for similar aminations of chloroquinolines are reported in this range.[2] |

Visualizations

The following diagram illustrates the general workflow for the synthesis of 3-aminoquinoline via Buchwald-Hartwig amination.

Caption: Experimental workflow for the synthesis of 3-aminoquinoline.

The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-arylation of 3-Chloroquinoline Hydrochloride via Chan-Lam Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. The resulting N-aryl heterocycles are prevalent scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Chan-Lam coupling, a copper-catalyzed cross-coupling of N-H bonds with arylboronic acids, offers a significant advantage over traditional methods like the Ullmann and Buchwald-Hartwig reactions due to its milder reaction conditions, operational simplicity, and the use of a more economical and less toxic metal catalyst.[1][2] This reaction is typically conducted under aerobic conditions and is tolerant of a wide range of functional groups.[1][3]

This document provides detailed application notes and a generalized protocol for the N-arylation of 3-chloroquinoline hydrochloride using the Chan-Lam coupling methodology. The resulting N-aryl-3-chloroquinolinium salts are valuable intermediates for the synthesis of novel bioactive molecules and functional materials.

Reaction Principle

The Chan-Lam coupling involves the formation of a carbon-nitrogen bond between an N-H containing substrate and an arylboronic acid, catalyzed by a copper(II) salt, typically in the presence of a base and an oxidant (often atmospheric oxygen).[1][2][3] In the case of this compound, a suitable base is required to neutralize the hydrochloride salt and deprotonate the quinoline nitrogen, making it nucleophilic for the subsequent coupling reaction. The proposed catalytic cycle generally involves the transmetalation of the aryl group from the boronic acid to the copper(II) center, coordination of the amine, and subsequent reductive elimination to form the N-aryl product and a copper(I) species, which is then re-oxidized to copper(II) to complete the cycle.[2]

Data Presentation: N-arylation of Quinolone Derivatives

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | p-Tolylboronic acid | 2-Oxo-1-(p-tolyl)-1,2-dihydroquinoline-3-carbaldehyde | 85 |

| 2 | 3-(tert-Butyl)phenylboronic acid | 1-(3-(tert-Butyl)phenyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 78 |

| 3 | 3-Methoxyphenylboronic acid | 1-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 82 |

| 4 | 3-Iodophenylboronic acid | 1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 75 |

| 5 | 3-Formylphenylboronic acid | 1-(3-Formylphenyl)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 68 |

Data extracted from the N-arylation of 3-formylquinolin-2(1H)-one.[4]

Experimental Protocols

This section provides a generalized protocol for the N-arylation of this compound based on established Chan-Lam coupling procedures for related heterocyclic systems.[2][4][5] Optimization of the reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, p-tolylboronic acid)

-

Copper(II) acetate (Cu(OAc)₂)

-

Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), or pyridine)

-

Solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), methanol (MeOH), or dimethyl sulfoxide (DMSO))

-

Molecular sieves (optional, for anhydrous conditions)

-

Standard laboratory glassware and workup reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stirrer, add this compound (1.0 mmol, 1.0 equiv).

-

Add the chosen solvent (e.g., 5 mL of DCM or MeCN).

-

Add the base (2.5-3.0 equiv.) to neutralize the hydrochloride and deprotonate the quinoline nitrogen. For example, if using triethylamine, add approximately 2.5-3.0 mmol.

-

Add the arylboronic acid (1.5-2.0 equiv.).

-

Add copper(II) acetate (0.1-1.0 equiv., typically 0.2 equiv.).

-

If using anhydrous conditions, add activated molecular sieves (e.g., 4 Å).

-

Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction is often left open to the air to allow for the oxidation of Cu(I) to Cu(II).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If molecular sieves were used, filter the mixture through a pad of celite, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-chloroquinolinium salt.

-

Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

Visualizations

Experimental Workflow:

References

Application Notes & Protocols: The Role of 3-Chloroquinoline in Anticancer Drug Design

Introduction

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively investigated for their therapeutic potential, particularly in the development of anticancer agents. These compounds can influence tumor progression through various mechanisms, including inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and disrupting cell migration.[2]

3-Chloroquinoline, and more broadly, chloro-substituted quinolines, serve as crucial starting materials and key structural motifs in the design of novel anticancer drugs.[3][4] The strategy of molecular hybridization, which involves combining the chloroquinoline core with other biologically active moieties like benzenesulfonamides or chalcones, has yielded potent hybrid compounds with enhanced or novel mechanisms of action.[1][5] This document provides a detailed overview of the application of 3-chloroquinoline derivatives in anticancer research, summarizing their mechanisms of action, cytotoxic efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action in Cancer

Derivatives of 3-chloroquinoline exert their anticancer effects not through a single, universal mechanism, but by modulating multiple critical signaling pathways that govern cell survival, proliferation, and death. The primary strategies involve the induction of apoptosis, inhibition of pro-survival signaling, and disruption of cellular maintenance processes like autophagy.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which chloroquinoline derivatives eliminate cancer cells. This is often achieved by activating intrinsic and extrinsic cell death pathways.

-

p53 Pathway Activation: Chloroquine has been shown to activate the p53 tumor suppressor pathway.[6] It can lead to the stabilization of the p53 protein, which then acts as a transcription factor to upregulate pro-apoptotic genes such as BAX and PIG3.[7][8] This cascade culminates in the activation of effector caspases, like caspase-3, which execute the final stages of apoptosis.[6]

-

Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often overactive in cancer, promoting cell survival by upregulating anti-apoptotic proteins like Bcl-2. Chloroquine can inhibit the phosphorylation of STAT3, preventing its activation.[9] This leads to decreased levels of Bcl-2 and a corresponding increase in pro-apoptotic proteins such as Bax, ultimately triggering the caspase cascade and cell death.[9]

-

Induction of Endoplasmic Reticulum (ER) Stress: Some studies show that chloroquine can induce apoptosis by causing stress to the endoplasmic reticulum. This leads to the unfolded protein response (UPR) and the activation of pro-apoptotic factors like CHOP and caspase-8, initiating cell death.[10]

Inhibition of Autophagy

Chloroquine is a well-established inhibitor of autophagy, a cellular recycling process that cancer cells often use to survive stress. As a weak base, chloroquine accumulates in the acidic lysosomes and raises their pH.[11] This action prevents the fusion of autophagosomes with lysosomes, blocking the degradation of cellular components and leading to an accumulation of dysfunctional proteins and organelles, which can ultimately trigger cell death.[8][11][12]

PI3K Pathway Inhibition

Molecular docking studies suggest that certain chloroquinoline-benzenesulfonamide hybrids may act as inhibitors of the Phosphoinositide 3-kinase (PI3K) enzyme.[1] The PI3K/AKT/mTOR pathway is a central signaling node that promotes cell growth, proliferation, and survival in many cancers. By inhibiting PI3K, these compounds can effectively shut down this pro-survival signaling.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various 3-chloroquinoline derivatives have been quantified against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation.

| Compound Class/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ Value | Reference |

| Chloroquinoline-Benzenesulfonamide Hybrids | ||||

| Compound 2 | A549 | Lung | 44.34 µg/mL | [1] |

| Compound 2 | Lovo | Colorectal | 28.82 µg/mL | [1] |

| Compound 17 | HeLa | Cervical | 30.92 µg/mL | [1] |

| Compound 17 | MDA-MB-231 | Breast | 26.54 µg/mL | [1] |

| Quinoline-Chalcone Hybrids | ||||

| Compound 12e | MGC-803 | Gastric | 1.38 µM | [5] |

| Compound 12e | HCT-116 | Colon | 5.34 µM | [5] |

| Compound 12e | MCF-7 | Breast | 5.21 µM | [5] |

| Compound 17o | HCT-116 | Colon | 0.16 µM | [13] |

| Compound 17o | HT29 | Colon | 0.42 µM | [13] |

| 7-Chloroquinoline-Hydrazone Hybrids | ||||

| Compound 36 | SF-295 | CNS | 0.314 - 4.65 µg/cm³ | [4] |

| Compound 36 | HCT-8 | Colon | 0.314 - 4.65 µg/cm³ | [4] |

| Compound 36 | HL-60 | Leukemia | 0.314 - 4.65 µg/cm³ | [4] |

| Morita-Baylis-Hillman Adducts | ||||

| Ortho-nitro Adduct | HL-60 | Leukemia | 4.60 µmol L⁻¹ | [14] |

| 4-Thioalkylquinoline Derivatives | ||||

| Compound 73 | HCT-116 | Colon | 1.99 µM | [15] |

| Compound 74 | HCT-116 | Colon | 1.99 - 4.9 µM | [15] |

| Compound 81 | HCT-116 | Colon | 1.99 - 4.9 µM | [15] |

| Compounds 47-82 | CCRF-CEM | Leukemia | 0.55 - 2.74 µM | [15] |

Experimental Protocols

The evaluation of chloroquinoline derivatives as anticancer agents involves a standardized set of in vitro assays to determine their cytotoxicity and elucidate their mechanisms of action.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

3-Chloroquinoline derivative stock solution (in DMSO)

-

MTT (3-[4,5-dimethylthiazole-2-yl]-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-chloroquinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) only.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Immunofluorescence for Cleaved Caspase-3

This protocol allows for the visualization of apoptosis at the single-cell level by detecting the active (cleaved) form of caspase-3.[6]

Materials:

-

Cells cultured on glass coverslips in a 24-well plate

-

3-Chloroquinoline derivative for treatment

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-cleaved caspase-3

-

Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with the desired concentration of the chloroquinoline derivative for 24-48 hours.

-

Fixation: Wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash again with PBS. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Counterstaining: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes.

-

Mounting and Visualization: Wash a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. Apoptotic cells will show positive staining for cleaved caspase-3.

Visualized Workflows

General Strategy for Drug Design

The development of novel anticancer agents from 3-chloroquinoline often follows a molecular hybridization approach, where the core scaffold is chemically linked to other pharmacophores to enhance activity or confer new properties.

Standard In Vitro Evaluation Workflow

A typical workflow for assessing a new chloroquinoline derivative involves a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies for the most potent compounds.

References

- 1. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chloroquine suppresses proliferation and invasion and induces apoptosis of osteosarcoma cells associated with inhibition of phosphorylation of STAT3 | Aging [aging-us.com]

- 10. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and molecular docking study of novel quinoline-based bis-chalcones as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. mdpi.com [mdpi.com]

- 16. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

Protocols for the Regioselective Functionalization of the 3-Position of Quinoline: A Guide for Researchers

For researchers, scientists, and drug development professionals, the selective functionalization of the quinoline scaffold is a critical step in the synthesis of novel therapeutic agents and functional materials. The C3-position, in particular, offers a strategic point for molecular modification. This document provides detailed application notes and protocols for several modern and efficient methods for the functionalization of the 3-position of quinoline.

This guide covers four distinct and powerful methodologies: a nickel-catalyzed cross-coupling, a transition-metal-free arylation, a gold-catalyzed reaction of quinoline N-oxides, and a direct C3-H alkylation/alkenylation with enones. Each section includes a detailed experimental protocol, a summary of the substrate scope and yields in a tabular format, and a visualization of the experimental workflow or proposed reaction mechanism using Graphviz diagrams.

Nickel-Catalyzed C3-H Functionalization of Quinolines

This protocol, developed by Sheng et al., describes a versatile and mild nickel-catalyzed method for the exclusive C3-selective thioetherification, alkylation, arylation, acylation, and phosphorylation of quinolines.[1][2] A key advantage of this method is that it proceeds at room temperature and does not require a directing group on the quinoline substrate.[1]

Experimental Protocol

General Procedure for C3-Thioetherification:

-

To a dry Schlenk tube under an argon atmosphere, add quinoline (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl2 (0.012 mmol, 3.0 mol%), and diethoxymethane (DEDM) (2.0 mL).

-

Add the Grignard reagent (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.

-

Stir the reaction mixture for 20 minutes at room temperature.

-

Add the disulfide electrophile (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.

-

Finally, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 1.0 equiv.) and continue stirring until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-thioether-substituted quinoline.

Data Presentation

| Entry | Quinoline Substrate | Electrophile | Product | Yield (%) |

| 1 | Quinoline | Diphenyl disulfide | 3-(Phenylthio)quinoline | 95 |

| 2 | 6-Methylquinoline | Di-p-tolyl disulfide | 6-Methyl-3-(p-tolylthio)quinoline | 92 |

| 3 | 7-Methoxyquinoline | Dibenzyl disulfide | 3-(Benzylthio)-7-methoxyquinoline | 85 |

| 4 | Quinoline | Bis(4-fluorophenyl) disulfide | 3-((4-Fluorophenyl)thio)quinoline | 90 |

| 5 | 8-Chloroquinoline | Diethyl disulfide | 8-Chloro-3-(ethylthio)quinoline | 78 |

Table 1: Substrate scope for the nickel-catalyzed C3-thioetherification of quinolines. Yields are for isolated products.

Experimental Workflow

Transition-Metal-Free C-3 Arylation of Quinolin-4-ones

This method, reported by Yadav et al., provides a transition-metal-free approach for the C-3 arylation of quinolin-4-ones using arylhydrazines as the aryl source and air as the oxidant.[3] The reaction proceeds smoothly at room temperature and does not require pre-functionalization or N-protection of the quinolin-4-one substrate.[3]

Experimental Protocol

General Procedure for C-3 Arylation:

-

In a round-bottom flask, dissolve the quinolin-4-one (1.0 equiv.) in dimethyl sulfoxide (DMSO).

-

Add potassium carbonate (K2CO3) (2.0 equiv.) to the solution.

-

Add the arylhydrazine hydrochloride (1.5 equiv.) to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature, open to the air, for the specified time (typically 4-8 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 3-aryl-quinolin-4-one.

Data Presentation

| Entry | Quinolin-4-one Substrate | Arylhydrazine | Product | Yield (%) |

| 1 | Quinolin-4-one | Phenylhydrazine | 3-Phenylquinolin-4(1H)-one | 76 |

| 2 | 6-Methylquinolin-4-one | 4-Methylphenylhydrazine | 6-Methyl-3-(p-tolyl)quinolin-4(1H)-one | 72 |

| 3 | 7-Chloroquinolin-4-one | 4-Chlorophenylhydrazine | 7-Chloro-3-(4-chlorophenyl)quinolin-4(1H)-one | 68 |

| 4 | Quinolin-4-one | 4-Methoxyphenylhydrazine | 3-(4-Methoxyphenyl)quinolin-4(1H)-one | 75 |

| 5 | 8-Methylquinolin-4-one | Naphthylhydrazine | 8-Methyl-3-(naphthalen-1-yl)quinolin-4(1H)-one | 65 |

Table 2: Substrate scope for the transition-metal-free C-3 arylation of quinolin-4-ones. Yields are for isolated products.

Proposed Reaction Mechanism

Gold-Catalyzed C3-H Functionalization of Quinoline N-Oxides

Hong and coworkers have developed a gold-catalyzed, highly selective, and redox-neutral C3-H functionalization of quinoline N-oxides.[4] This protocol allows for C-C coupling with indoles and tertiary anilines, and C-N coupling with primary and secondary anilines.[4]

Experimental Protocol

General Procedure for C-C Coupling with Indoles:

-

To a screw-capped vial, add quinoline N-oxide (0.2 mmol, 1.0 equiv.), indole (0.3 mmol, 1.5 equiv.), JohnphosAu(MeCN)SbF6 (0.01 mmol, 5.0 mol%), and AgOTf (0.04 mmol, 20 mol%).

-

Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.

-

Seal the vial and heat the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by preparative thin-layer chromatography (PTLC) on silica gel to afford the 3-(indol-3-yl)quinoline product.

Data Presentation

| Entry | Quinoline N-oxide Substrate | Nucleophile | Product | Yield (%) |

| 1 | Quinoline N-oxide | Indole | 3-(1H-Indol-3-yl)quinoline | 92 |

| 2 | 6-Methylquinoline N-oxide | 2-Methylindole | 6-Methyl-3-(2-methyl-1H-indol-3-yl)quinoline | 88 |

| 3 | 7-Fluoroquinoline N-oxide | 5-Bromoindole | 3-(5-Bromo-1H-indol-3-yl)-7-fluoroquinoline | 85 |

| 4 | Quinoline N-oxide | N,N-Dimethylaniline | N,N-Dimethyl-4-(quinolin-3-yl)aniline | 79 |

| 5 | 4-Methoxyquinoline N-oxide | Aniline | N-(Quinolin-3-yl)aniline | 75 (C-N) |

Table 3: Substrate scope for the gold-catalyzed C3-H functionalization of quinoline N-oxides. Yields are for isolated products.

Proposed Catalytic Cycle

Direct C3-H Alkylation and Alkenylation of Quinolines with Enones

A redox-neutral and transition-metal-free method for the direct C3-H alkylation and alkenylation of quinolines with enones has been reported.[5][6] This protocol proceeds via a three-step, one-pot or two-pot sequence involving a 1,4-dearomative addition, functionalization at C3, and subsequent elimination or transalkylation.[5][6]

Experimental Protocol

General Procedure for C3-H Alkylation:

-

To a solution of the quinoline derivative (2.32 mmol) in THF (4.6 mL) at 0 °C, add BF3·OEt2 (2.55 mmol).

-

Stir the mixture for 15 minutes, then cool to -50 °C.

-

Add t-BuMgCl (2.8 mmol) dropwise and stir for 30 minutes.

-

Add a solution of the enone (1.16 mmol) in EtOAc (2.3 mL), followed by acetic acid (6.96 mmol).

-

Allow the reaction to warm to 25 °C and stir until completion.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Dry the combined organic layers over Na2SO4, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

| Entry | Quinoline Substrate | Enone | Product | Yield (%) |

| 1 | Quinoline | Methyl vinyl ketone | 4-(Quinolin-3-yl)butan-2-one | 85 |

| 2 | 6-Bromoquinoline | Ethyl vinyl ketone | 1-(6-Bromoquinolin-3-yl)pentan-3-one | 78 |

| 3 | Quinoline | Phenyl vinyl ketone | 1-Phenyl-3-(quinolin-3-yl)propan-1-one | 82 |

| 4 | 2-Methylquinoline | Chalcone | 1,3-Diphenyl-3-(2-methylquinolin-3-yl)propan-1-one | 75 |

| 5 | Quinoline | (E)-3-Penten-2-one | 4-(Quinolin-3-yl)pentan-2-one | 80 |

Table 4: Substrate scope for the direct C3-H alkylation of quinolines with enones. Yields are for isolated products.

Logical Relationship Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. Transition-Metal-Free C-3 Arylation of Quinoline-4-ones with Arylhydrazines [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Direct C3-H Alkylation and Alkenylation of Quinolines with Enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application of 3-Chloroquinoline Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroquinoline hydrochloride is a versatile heterocyclic building block that serves as a crucial starting material and core scaffold in the discovery of novel therapeutic agents. The quinoline ring system itself is a prominent feature in a wide array of natural products and synthetic compounds with significant biological activities. The introduction of a chlorine atom at the 3-position enhances the chemical reactivity and modulates the pharmacological properties of the quinoline nucleus, making it an attractive scaffold for medicinal chemists. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its utility in the development of anticancer, antibacterial, and antifungal agents. Detailed experimental protocols for the synthesis of derivatives and their biological evaluation are also presented to facilitate further research and development in this area.

I. Synthetic Applications

This compound is a valuable precursor for the synthesis of a diverse range of derivatives. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Protocol 1: General Procedure for the Synthesis of 3-Substituted Quinoline Derivatives

This protocol describes a general method for the nucleophilic substitution of the chlorine atom in 3-chloroquinoline.

Materials:

-

This compound

-

Nucleophile of choice (e.g., amine, thiol, alcohol)

-

Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol)

-

Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

-

Reaction vessel

-

Stirring apparatus

-

Heating apparatus

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a solution of this compound (1.0 equivalent) in a suitable solvent, add the desired nucleophile (1.1-1.5 equivalents) and a base (2.0-3.0 equivalents).

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-120 °C) for a period of 2-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 3-substituted quinoline derivative.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Biological Applications and Quantitative Data

Derivatives of 3-chloroquinoline have demonstrated significant potential across various therapeutic areas. The following sections summarize the key findings and present quantitative data for their biological activities.

A. Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 3-chloroquinoline derivatives against a range of human cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Table 1: Anticancer Activity of Selected 3-Chloroquinoline Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| CQD-1 | A549 (Lung) | 8.2 | [1] |

| HeLa (Cervical) | 5.6 | [1] | |

| Lovo (Colon) | 7.1 | [1] | |

| MDA-MB-231 (Breast) | 9.5 | [1] | |

| LM08 | A2780 (Ovarian) | 11.2 | [2] |

| Comp-A | MCF-7 (Breast) | 4.60 | [3] |

| Comp-B | HCT-116 (Colon) | 5.8 | [3] |

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well tissue culture plates

-

3-Chloroquinoline derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-chloroquinoline derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

B. Antibacterial and Antifungal Activity

The 3-chloroquinoline scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown promising activity against various bacterial and fungal pathogens.

Table 2: Antibacterial and Antifungal Activity of Selected 3-Chloroquinoline Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| CQD-AB1 | Escherichia coli | 12.5 | [6] |

| Staphylococcus aureus | 25 | [6] | |

| Pseudomonas aeruginosa | 50 | [6] | |

| CQD-AF1 | Candida albicans | 66.2 (IC₅₀) | [7] |

| CQD-AF2 | Aspergillus niger | 28 (IZD in mm) | [8] |

MIC: Minimum Inhibitory Concentration; IZD: Inhibition Zone Diameter

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

3-Chloroquinoline derivatives (test compounds)

-

Positive control antibiotic/antifungal

-

Sterile saline or PBS

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, a suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[2] This suspension is then further diluted in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the 3-chloroquinoline derivatives in the broth medium directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 16-20 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

III. Mechanistic Insights and Signaling Pathways

The biological effects of 3-chloroquinoline derivatives are often attributed to their interaction with specific cellular targets and modulation of key signaling pathways. For instance, in the context of cancer, some derivatives have been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Caption: PI3K/Akt signaling pathway and the inhibitory action of a 3-chloroquinoline derivative.

IV. Experimental Workflow

The discovery and development of new drugs based on the 3-chloroquinoline scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical workflow for the discovery of drugs based on the 3-chloroquinoline scaffold.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer, antibacterial, and antifungal effects. The detailed protocols and quantitative data presented in these application notes are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of the full therapeutic potential of this important class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of 3-chloroquinoline derivatives is warranted to advance the development of new and effective treatments for a variety of diseases.

References

- 1. researchhub.com [researchhub.com]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of diverse heterocyclic compounds utilizing 3-chloroquinoline as a versatile starting material. The protocols outlined below leverage modern synthetic strategies, including palladium-catalyzed cross-coupling reactions and cyclization reactions, to generate novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2] 3-Chloroquinoline, in particular, serves as a valuable and reactive building block for the synthesis of novel quinoline-based heterocycles. The presence of the chloro substituent at the C3-position allows for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of aryl, alkynyl, and amino moieties, respectively.[3][4][5][6] These reactions pave the way for the construction of complex, multi-substituted, and fused heterocyclic systems. This application note details protocols for the synthesis of pyrazolo[4,3-c]quinolines and 3-arylquinolines, showcasing the utility of 3-chloroquinoline derivatives in expanding the chemical space for drug discovery.

Logical Workflow for Synthesis and Evaluation

The general workflow for the synthesis and preliminary evaluation of novel compounds from 3-chloroquinoline follows a logical progression from initial reaction to final characterization and activity screening.

Caption: General experimental workflow for synthesis and evaluation.

Protocol 1: Synthesis of Pyrazolo[4,3-c]quinoline Derivatives

This protocol describes the synthesis of 3-amino-4-(substituted-phenylamino)-1H-pyrazolo[4,3-c]quinoline derivatives, which have shown potential as anti-inflammatory agents by inhibiting nitric oxide (NO) production.[7] The synthesis starts from a 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine intermediate, which is derived from quinoline precursors.

Synthetic Pathway

Caption: Synthesis of pyrazolo[4,3-c]quinoline derivatives.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (1.0 mmol) in ethanol (20 mL).

-

Addition of Reagents: Add the desired substituted aniline (1.2 mmol) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

-

Purification: Wash the solid product with cold ethanol and then diethyl ether. If necessary, recrystallize the product from a suitable solvent (e.g., DMSO/water mixture) to obtain the pure 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinoline derivative.

-

Characterization: Confirm the structure of the synthesized compound using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Data Summary

The following table summarizes the yields and melting points for representative pyrazolo[4,3-c]quinoline derivatives.[7]

| Compound ID | Substituent (R) on Aniline | Yield (%) | Melting Point (°C) |

| 2c | 4-Fluoro | - | >380 |

| 2e | 3-Chloro | - | >380 |

| 2f | 3-Acetyl | 84 | >380 |

| 2q | 4-Methyl | - | >380 |

| 2r | 4-Methoxy | - | >380 |

Note: Yields for some compounds were not specified in the cited literature but are generally moderate to high.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details a one-pot synthesis of 2,3,4-triarylquinolines from 2-aryl-4-chloro-3-iodoquinolines via a Suzuki-Miyaura cross-coupling reaction.[3] This method demonstrates the sequential and selective substitution of halogen atoms on the quinoline core. A similar strategy can be applied to 3-chloroquinoline to synthesize 3-arylquinolines.

Synthetic Pathway

Caption: Synthesis of 3-arylquinolines via Suzuki coupling.

Experimental Protocol

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-chloroquinoline (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and a base such as K₂CO₃ (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as DMF/water (4:1, 10 mL).

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Analyze the purified 3-arylquinoline by NMR, MS, and melting point determination.

Data Summary

The following table presents representative data for Suzuki-Miyaura coupling reactions involving chloroquinoline derivatives.[3][8]

| Starting Material | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Yield (%) |

| 2-Aryl-4-chloro-3-iodoquinoline | Phenylboronic acid | 5 | DMF | ~60-80 |

| 4-Chloroquinoline | Phenylboronic acid | 0.05 | n-Butanol/Water | >95 |

| 3-Chloroquinoline | 4-Tolylboronic acid | 5 | Toluene/Water | 85-95 |

Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions used.

Biological Relevance and Signaling Pathways

Many quinoline-based heterocyclic compounds exhibit potent anticancer activity by interacting with key cellular signaling pathways. For instance, certain derivatives have been shown to act as inhibitors of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in the PI3K/AKT/mTOR pathway that regulates cell growth, proliferation, and survival.[9] Inhibition of this pathway is a validated strategy in cancer therapy.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low yield in 3-Chloroquinoline hydrochloride synthesis

Technical Support Center: 3-Chloroquinoline Hydrochloride Synthesis

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield of this compound?

Low yields can often be attributed to several factors:

-

Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal catalyst concentration.

-

Side Reactions: The formation of undesired byproducts, such as dichloroquinoline isomers or polymerization products, can significantly reduce the yield of the target compound.

-

Purity of Starting Materials: Impurities in the starting materials, particularly in the aniline or quinoline precursor, can interfere with the reaction.

-

Moisture: The presence of water can be detrimental, especially in reactions involving moisture-sensitive reagents like phosphoryl chloride (POCl₃).

-

Suboptimal Work-up and Purification: Product loss can occur during extraction, washing, and crystallization steps. Inefficient purification may also fail to separate the product from byproducts, leading to an artificially low yield of the pure compound.

Q2: My final product is a dark-colored oil or tar instead of a crystalline solid. What happened?

The formation of a dark oil or tar is typically indicative of polymerization or the presence of significant impurities. This can be caused by:

-